molecular formula C14H14ClN5OS2 B2623810 1-(2-chlorophenyl)-3-({[(Z)-[1-(furan-2-yl)ethylidene]amino]carbamothioyl}amino)thiourea CAS No. 866152-06-9

1-(2-chlorophenyl)-3-({[(Z)-[1-(furan-2-yl)ethylidene]amino]carbamothioyl}amino)thiourea

Cat. No.: B2623810
CAS No.: 866152-06-9
M. Wt: 367.87
InChI Key: GFQHNCWWHRMQQU-MFOYZWKCSA-N
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Description

1-(2-chlorophenyl)-3-({[(Z)-[1-(furan-2-yl)ethylidene]amino]carbamothioyl}amino)thiourea is a complex organic compound with a unique structure that includes a chlorophenyl group, a furan ring, and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-3-({[(Z)-[1-(furan-2-yl)ethylidene]amino]carbamothioyl}amino)thiourea typically involves multiple steps. One common method includes the reaction of 2-chlorophenyl isothiocyanate with a furan-2-yl ethylamine derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-3-({[(Z)-[1-(furan-2-yl)ethylidene]amino]carbamothioyl}amino)thiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium hydroxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Sodium hydroxide, potassium cyanide; reactions are conducted in polar solvents such as water or dimethyl sulfoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-chlorophenyl)-3-({[(Z)-[1-(furan-2-yl)ethylidene]amino]carbamothioyl}amino)thiourea has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-3-({[(Z)-[1-(furan-2-yl)ethylidene]amino]carbamothioyl}amino)thiourea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-chlorophenyl)-2-thiourea: Shares the chlorophenyl and thiourea moieties but lacks the furan ring.

    1-(4-chlorophenyl)-3-(furan-2-yl)thiourea: Similar structure but with a different substitution pattern on the phenyl ring.

Uniqueness

1-(2-chlorophenyl)-3-({[(Z)-[1-(furan-2-yl)ethylidene]amino]carbamothioyl}amino)thiourea is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the furan ring and the thiourea moiety allows for diverse interactions with molecular targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[[(Z)-1-(furan-2-yl)ethylideneamino]carbamothioylamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN5OS2/c1-9(12-7-4-8-21-12)17-19-14(23)20-18-13(22)16-11-6-3-2-5-10(11)15/h2-8H,1H3,(H2,16,18,22)(H2,19,20,23)/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFQHNCWWHRMQQU-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=S)NNC(=S)NC1=CC=CC=C1Cl)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=S)NNC(=S)NC1=CC=CC=C1Cl)/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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